2,3-bis(1H-indol-3-yl)quinoxaline;phosphoric acid
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Overview
Description
2,3-bis(1H-indol-3-yl)quinoxaline;phosphoric acid is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of indole and quinoxaline moieties, which are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(1H-indol-3-yl)quinoxaline typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles as catalysts, which have shown high efficiency under microwave irradiation and aqueous conditions, respectively .
Industrial Production Methods
While specific industrial production methods for 2,3-bis(1H-indol-3-yl)quinoxaline are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale production to ensure high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,3-bis(1H-indol-3-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the indole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the indole rings.
Scientific Research Applications
2,3-bis(1H-indol-3-yl)quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-bis(1H-indol-3-yl)quinoxaline involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, stabilizing the DNA duplex and inhibiting the replication of viral and cancer cells . Additionally, it may interact with specific enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares a similar structural framework and exhibits comparable biological activities.
6H-indolo[2,3-b]quinoxaline: Known for its cytotoxic and antiviral properties.
1,2,3-triazole derivatives: These compounds also possess significant biological activities and are used in various applications.
Uniqueness
2,3-bis(1H-indol-3-yl)quinoxaline stands out due to its unique combination of indole and quinoxaline moieties, which confer a distinct set of chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
923298-06-0 |
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Molecular Formula |
C24H19N4O4P |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
2,3-bis(1H-indol-3-yl)quinoxaline;phosphoric acid |
InChI |
InChI=1S/C24H16N4.H3O4P/c1-3-9-19-15(7-1)17(13-25-19)23-24(28-22-12-6-5-11-21(22)27-23)18-14-26-20-10-4-2-8-16(18)20;1-5(2,3)4/h1-14,25-26H;(H3,1,2,3,4) |
InChI Key |
PCKXPBHGTNKWET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4N=C3C5=CNC6=CC=CC=C65.OP(=O)(O)O |
Origin of Product |
United States |
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